

# Application Note: Quantification of Succinylmonocholine in Human Serum by HPLC-ESI-MS/MS

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## Compound of Interest

Compound Name: Succinylmonocholine chloride

Cat. No.: B151450

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## Abstract

This application note details a robust and sensitive high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method for the simultaneous quantification of succinylcholine (SUX) and its primary metabolite, succinylmonocholine (SMC), in human serum.[1] Succinylcholine is a fast-acting neuromuscular blocking agent that is rapidly hydrolyzed in vivo to succinylmonocholine.[2] Accurate quantification of SMC is crucial for clinical and forensic toxicology. The described method employs solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column.[1] Isotope dilution with deuterated internal standards ensures high accuracy and precision.[1][2] The method is fully validated according to international guidelines, demonstrating excellent sensitivity, linearity, and recovery.[1]

## Introduction

Succinylcholine is a depolarizing muscle relaxant widely used in anesthesia and emergency medicine.[2][3] Its rapid metabolism complicates its direct detection, making its metabolite, succinylmonocholine, a key analyte for monitoring its use and in toxicological investigations.[2] Due to the low concentrations and complex matrix of biological samples, a highly sensitive and specific analytical method is required. While various HPLC methods with UV or electrochemical detection exist, they often lack the sensitivity needed for clinical and forensic applications.[4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for quantifying these quaternary ammonium compounds.[1][6]

This protocol provides a validated isotope dilution HPLC-MS/MS method for the reliable determination of succinylmonocholine in serum samples.[1]

## Experimental Protocol

### 2.1. Materials and Reagents

- Succinylmonocholine (SMC) and Succinylcholine (SUX) reference standards
- Deuterated internal standards (IS): SMC-d3 and SUX-d18[1][2]
- Formic acid, HPLC grade
- Ammonium formate, LC-MS grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- Heptafluorobutyric acid (HFBA), for ion-pairing[1]
- Solid-Phase Extraction (SPE) Cartridges: Strata-X polymeric reversed-phase[1]
- Human serum (drug-free)

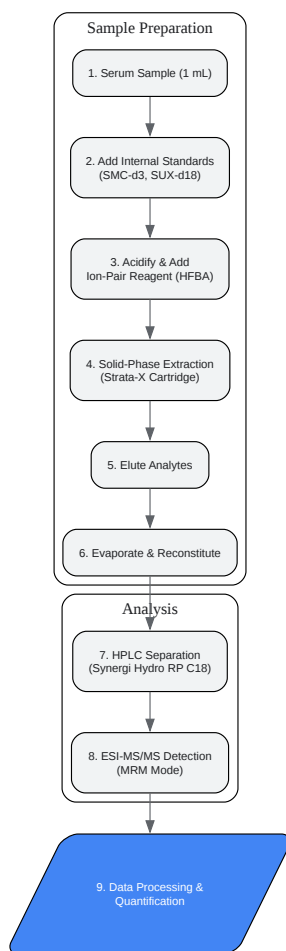
### 2.2. Instrumentation

- HPLC System: Agilent 1200 series or equivalent
- Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
- Analytical Column: Phenomenex Synergi Hydro RP C18 (4  $\mu$ m, 150 x 2 mm)[1]

### 2.3. Sample Preparation (Solid-Phase Extraction)

- Acidify 1 mL of serum sample with formic acid.
- Add the internal standards (SMC-d3 and SUX-d18) to the sample.
- Condition the Strata-X SPE cartridge with methanol followed by water.
- Apply the acidified serum sample to the SPE cartridge. Use heptafluorobutyric acid (HFBA) as an ion-pairing reagent during this step.<sup>[1]</sup>
- Wash the cartridge to remove interferences.
- Elute the analytes (SMC and SUX) from the cartridge.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

#### 2.4. Workflow Diagram



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Caption: Experimental workflow for SMC quantification.

## HPLC and Mass Spectrometry Conditions

The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.

Table 1: HPLC Parameters

Parameter	Value
Column	Phenomenex Synergi Hydro RP C18 (4 $\mu$ m, 150 x 2 mm)[1]
Mobile Phase A	5 mM Ammonium formate buffer (pH 3.5)[1]
Mobile Phase B	Acetonitrile[1]
Gradient	Optimized gradient from 7% to 40% Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	10 $\mu$ L
Column Temp.	40 $^{\circ}$ C

| Run Time | 13 minutes[1] |

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ion Source	Electrospray Ionization (ESI), Positive Mode
Scan Type	Multiple Reaction Monitoring (MRM)
Collision Gas	Argon
MRM Transition (SMC)	Specific m/z values to be optimized
MRM Transition (SMC-d3)	Specific m/z values to be optimized
MRM Transition (SUX)	Specific m/z values to be optimized

| MRM Transition (SUX-d18)| Specific m/z values to be optimized |

## Results and Performance

The method was fully validated, and the performance characteristics are summarized in Table 3. The method demonstrated excellent recovery and precision.

Table 3: Method Validation Summary for Succinylmonocholine in Serum

Parameter	Result
Linearity Range	8.6 - 1000 ng/mL
Limit of Detection (LOD)	2.5 ng/mL[1]
Limit of Quantification (LOQ)	8.6 ng/mL[1]
Intra-day Precision (%RSD)	< 15% at LLOQ, < 10% for higher concentrations[1]
Inter-day Precision (%RSD)	< 15% at LLOQ, < 10% for higher concentrations[1]
Accuracy (% Recovery)	88.1% - 103.9%[1]

| Matrix Effect | Significant, but compensated by isotope dilution[1] |

## Conclusion

The described HPLC-ESI-MS/MS method provides a sensitive, specific, and reliable means for the simultaneous quantification of succinylcholine and succinylmonocholine in human serum. The use of solid-phase extraction for sample preparation ensures a clean extract, while the isotope dilution technique corrects for matrix effects and ensures high accuracy. This fully validated method is suitable for application in both clinical and forensic toxicology, where accurate measurement of these compounds is essential.[1]

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